Cefovecin

Descripción general

Descripción

Synthesis Analysis

Cefovecin's synthesis is rooted in its classification as a cephalosporin antibiotic, where its structure and function are derived from cephamycin C, produced by Streptomyces lactamdurans. This antibiotic's synthesis involves specific chemical reactions that introduce a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic bacteria, as well as notable resistance to β-lactamase enzymes. Although specific synthesis details of this compound are proprietary, the general synthesis process of cephalosporins involves complex chemical modifications to enhance efficacy, stability, and resistance to bacterial enzymes (Brogden et al., 2012).

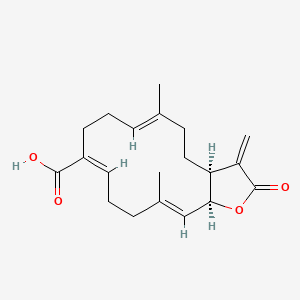

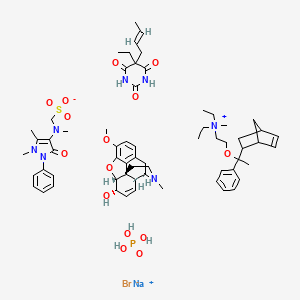

Molecular Structure Analysis

The molecular structure of this compound, like other cephalosporins, includes a β-lactam ring that is crucial for its antibacterial activity. This structure allows for the inhibition of bacterial cell wall synthesis, leading to the bacteria's death. The molecular configuration of this compound enhances its stability and affinity for binding to plasma proteins, which is a key factor in its prolonged activity in the body. The specific molecular interactions and binding dynamics contribute to its effectiveness in treating infections over an extended period without the need for frequent dosing.

Chemical Reactions and Properties

This compound's chemical properties enable it to resist degradation by β-lactamase enzymes, a common resistance mechanism employed by many bacteria. This resistance is imparted by the molecular substitutions in its structure, particularly around the β-lactam ring, making it a potent option against many antibiotic-resistant bacterial strains. The drug's ability to bind extensively to plasma proteins and its lipophilicity are also crucial chemical properties that influence its distribution and elimination half-life in the body.

Physical Properties Analysis

The physical properties of this compound, including solubility, stability, and formulation, are optimized for its use as a long-acting injectable antibiotic in veterinary medicine. Its solubility in water and other solvents determines its formulation as a suspension for injection, ensuring that the drug remains active and bioavailable for an extended period post-administration.

Chemical Properties Analysis

This compound's chemical stability under physiological conditions is a key attribute that underpins its long duration of action. Its resistance to hydrolytic degradation by β-lactamases and its strong binding affinity to plasma proteins ensure that it remains active in the body for up to two weeks, providing sustained antimicrobial activity against susceptible pathogens.

Aplicaciones Científicas De Investigación

Antimicrobial Activity and Spectrum Cefovecin is an extended-spectrum semisynthetic cephalosporin, displaying significant bactericidal activity against both gram-positive and gram-negative pathogens. It exhibits strong in vitro activity against major aerobic and anaerobic bacterial pathogens associated with skin, urinary tract, and periodontal infections in dogs and cats. The study by Stegemann et al. (2006) found that this compound showed effective activity against pathogens like Staphylococcus intermedius, Escherichia coli, and Pasteurella multocida.

Effect on Fecal Flora Research by Lawrence et al. (2013) studied the impact of this compound on the fecal flora of healthy dogs. The findings indicated alterations in the absolute number of fecal enteric bacteria post-treatment, highlighting the drug's effect on gut microbiota.

Pharmacokinetics in Various Species this compound's pharmacokinetics vary across different species. For instance, Bakker et al. (2011) reported its suitability for preventing skin wound infection in rhesus monkeys, while García-Párraga et al. (2016) found it promising for use in Patagonian sea lions. However, its pharmacokinetics in non-human primates differ significantly from those in dogs and cats, as reported by Papp et al. (2010).

Clinical Efficacy in Treating Infections Research has shown this compound to be effective in treating various infections. For instance, Iyori et al. (2013) demonstrated its efficacy in treating superficial pyoderma in dogs. In cats, Stegemann et al. (2007) reported its effectiveness in treating abscesses and infected wounds.

Pharmacodynamics The pharmacodynamic properties of this compound have been a subject of study, with researchers like Stegemann et al. (2006) exploring its antibacterial killing activity in different biological media like serum, transudate, and exudate.

Mecanismo De Acción

Target of Action

Cefovecin is a third-generation cephalosporin antibiotic with a broad-spectrum of activity against Gram-positive and Gram-negative bacteria . It primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) that are essential for cell wall synthesis .

Mode of Action

This compound exerts its bactericidal effect by binding to PBPs, thereby interfering with the synthesis of bacterial cell walls . This interaction inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By binding to PBPs, this compound prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is highly protein-bound, with protein binding levels of 98.5% in dogs and 99.8% in cats . This high degree of protein binding is associated with a long elimination half-life, with 133 hours in dogs and 166 hours in cats . This compound is excreted unchanged in urine and bile . These properties contribute to its long duration of action, making it an effective choice for treating bacterial infections in these species .

Result of Action

The primary result of this compound’s action is the lysis and death of susceptible bacteria, leading to the resolution of bacterial infections. In drug studies, this compound administered to dogs was 92.4% effective against skin infections, and in cats, it was 96.8% effective .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of subtherapeutic concentrations of the antibiotic in the weeks after the resolution of infections is associated with the development of resistance in microbes . Moreover, the protein binding levels and elimination half-life of this compound can vary among different species, suggesting that species-specific physiological factors may influence the drug’s action .

Análisis Bioquímico

Biochemical Properties

Cefovecin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various enzymes and proteins, including transpeptidases and carboxypeptidases, which are involved in the final stages of bacterial cell wall synthesis .

Cellular Effects

This compound exerts its effects on bacterial cells by interfering with cell wall synthesis, leading to cell lysis and death . This antibiotic is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida . In addition to its bactericidal effects, this compound can influence cellular processes such as cell signaling pathways and gene expression by disrupting the integrity of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis . By inhibiting these proteins, this compound prevents the cross-linking of peptidoglycan layers, leading to weakened cell walls and eventual bacterial cell death . This mechanism is similar to other cephalosporins, but this compound’s high protein-binding capacity and long half-life make it particularly effective for extended periods .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained efficacy over time. Studies have demonstrated that this compound maintains its antibacterial activity for up to 14 days following administration . The stability of this compound is attributed to its high protein-binding capacity, which allows it to remain in the bloodstream for extended periods . Long-term effects on cellular function have not been extensively studied, but the antibiotic’s prolonged presence in the body suggests potential for sustained antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound is highly effective in treating skin infections in cats and dogs . At higher doses, adverse effects such as lethargy, decreased appetite, vomiting, and diarrhea have been observed . It is important to adhere to recommended dosages to avoid potential toxicity and ensure optimal efficacy .

Metabolic Pathways

This compound is primarily excreted unchanged in the urine and bile, indicating minimal metabolism in the body . The antibiotic’s high protein-binding capacity contributes to its prolonged half-life and sustained antibacterial activity . This compound does not undergo significant metabolic transformation, which reduces the risk of drug interactions and enhances its safety profile .

Transport and Distribution

This compound is administered via subcutaneous injection, allowing for rapid absorption and distribution throughout the body . The antibiotic is highly protein-bound, which facilitates its transport in the bloodstream and distribution to various tissues . This compound’s high protein-binding capacity also contributes to its prolonged half-life and sustained antibacterial activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The antibiotic targets penicillin-binding proteins, which are located in the bacterial cell membrane and are essential for cell wall synthesis . By binding to these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGQFXVQDVCVOK-QFKLAVHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234096-34-5 | |

| Record name | Cefovecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefovecin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234096345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOVECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D1OL46ZIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of cefovecin?

A1: this compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately bacterial cell death.

Q2: Which bacterial species are typically susceptible to this compound?

A2: this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. It is particularly effective against common veterinary pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, Pasteurella multocida, Escherichia coli, and Proteus mirabilis. [, , ]

Q3: Are there any notable differences in this compound susceptibility among different geographical regions?

A3: Yes, studies have observed variations in this compound susceptibility among bacterial isolates from different regions. Notably, higher resistance rates in S. pseudintermedius, E. coli, and Proteus spp. were reported in Croatian strains compared to isolates from the EU and USA. []

Q4: What contributes to the extended duration of action of this compound?

A4: this compound's long-lasting activity is attributed to several factors: - High Plasma Protein Binding: this compound exhibits a high degree of binding to plasma proteins in certain species, primarily dogs and cats. [, ] This binding creates a reservoir of the drug in the bloodstream, allowing for a slow and sustained release.- Slow Elimination: this compound has a relatively long elimination half-life compared to other cephalosporins. In dogs, the reported half-life is approximately 133 hours, while in cats, it is around 166 hours. [, ]

Q5: Does the high plasma protein binding translate to all species?

A5: No, the degree of plasma protein binding varies significantly among species. While this compound exhibits high protein binding in dogs, cats, and some other carnivores, binding is less pronounced in other animal groups like artiodactyls, perissodactyls, reptiles, and birds. []

Q6: How does the route of administration affect this compound's pharmacokinetics?

A6: this compound is primarily administered subcutaneously (SC). After SC administration, it is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] Studies in alpacas have shown that this compound exhibits good bioavailability (143%) after SC administration. []

Q7: What is the primary route of this compound elimination?

A7: this compound is primarily eliminated through urinary excretion. [] Approximately 50% of the administered dose is excreted unchanged in the urine within 21 days in cats.

Q8: What are the common clinical applications of this compound in veterinary medicine?

A8: this compound is approved for treating various bacterial infections in dogs and cats, including: - Skin infections: Superficial and deep pyoderma, abscesses, infected wounds, and bacterial folliculitis. [, , , ]- Urinary tract infections: Cystitis and pyelonephritis. [, ]- Periodontal disease: As an adjunctive therapy to periodontal scaling or surgery. []

Q9: How does the efficacy of this compound compare to other commonly used antibiotics for these indications?

A9: Studies have demonstrated that this compound is as effective as other commonly used antibiotics for treating bacterial infections in dogs and cats. For instance, this compound exhibited comparable efficacy to amoxicillin-clavulanic acid in treating canine pyoderma and wound infections. [] Similarly, it demonstrated non-inferiority to cephalexin for treating urinary tract infections in both dogs and cats. [, ]

Q10: Are there any situations where this compound might not be the optimal treatment choice, even if the bacteria are susceptible?

A10: While this compound is effective for many infections, there are some considerations: - Short half-life in certain species: this compound's pharmacokinetic properties vary widely across species. In some animals, like rhesus monkeys, the half-life is significantly shorter, making it unsuitable for treating infections like skin wounds. [] - High resistance rates in some regions: As with many antibiotics, resistance is a concern. Veterinarians should consider local resistance patterns when choosing an antibiotic. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound can arise from several mechanisms: - Production of β-lactamases: Some bacteria produce enzymes called β-lactamases, which can hydrolyze the β-lactam ring of this compound, rendering it ineffective. []- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for this compound, leading to resistance.

Q12: Are there any safety concerns associated with this compound use in animals?

A12: this compound is generally considered safe and well-tolerated in dogs and cats when administered appropriately. Studies have reported a low incidence of adverse effects associated with this compound treatment.

Q13: What are some ongoing research areas related to this compound?

A13: Ongoing research on this compound focuses on:- Understanding resistance mechanisms: To develop strategies to combat emerging resistance and preserve the efficacy of this compound.- Exploring its use in other species: To determine its suitability for treating bacterial infections in a wider range of animals, including exotic and wildlife species. [, , ]- Optimizing dosing regimens: To enhance efficacy and minimize the risk of resistance development.

Q14: What are the potential implications of this compound use on antimicrobial resistance in veterinary medicine?

A14: As with all antibiotics, judicious use of this compound is crucial to mitigate the risk of antimicrobial resistance. Implementing antimicrobial stewardship practices, such as using culture and susceptibility testing to guide treatment decisions, is essential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)

![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)

![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)

![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)